molecular formula C12H3F17O4 B12082515 (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid CAS No. 229957-05-5

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid

Cat. No.: B12082515
CAS No.: 229957-05-5
M. Wt: 534.12 g/mol
InChI Key: BUEDFFYOKTZGSS-UPHRSURJSA-N
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Description

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a specialized organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid typically involves the reaction of perfluorooctanol with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of perfluorinated compounds on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic tools.

Industry

In industry, this compound can be used in the production of specialized materials, such as coatings, surfactants, and polymers. Its perfluorinated group imparts unique properties, such as hydrophobicity and chemical resistance, making it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: A similar compound with a butenoic acid backbone but lacking the perfluorooctyl group.

    Isocrotonic acid: Another isomer of butenoic acid with different structural properties.

    3-Butenoic acid: A related compound with a different position of the double bond.

Uniqueness

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is unique due to the presence of the perfluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high chemical resistance, hydrophobicity, and stability under harsh conditions.

Properties

CAS No.

229957-05-5

Molecular Formula

C12H3F17O4

Molecular Weight

534.12 g/mol

IUPAC Name

(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1-

InChI Key

BUEDFFYOKTZGSS-UPHRSURJSA-N

Isomeric SMILES

C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O

Canonical SMILES

C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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